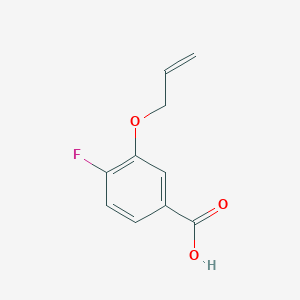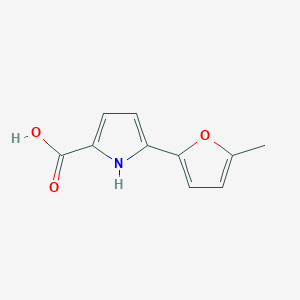
5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Agent Development
- Microwave-Assisted Synthesis for Antioxidant Agents: A study by Mateev, Georgieva, & Zlatkov (2022) explored the synthesis of N-pyrrolyl carboxylic acid derivatives, demonstrating their potential as antioxidant agents. This research utilized microwave heating to optimize synthesis, yielding compounds with significant radical-scavenging capacity.
HIV-1 Inhibition
- Design for HIV-1 Fusion Inhibitors: Research by Jiang et al. (2011) involved the synthesis of compounds similar to 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, demonstrating their effectiveness as HIV-1 entry inhibitors. The study highlighted the role of these compounds in blocking HIV-1 mediated cell-cell fusion.
Antimicrobial Agent Synthesis
- Novel Antimicrobial Agents: A study by Hublikar et al. (2019) focused on the synthesis of pyrrole carboxylate derivatives, finding them to be effective antimicrobial agents. These compounds were characterized by their heterocyclic ring structure, suggesting their potential in antimicrobial applications.
Synthesis and Utility in Organic Chemistry
Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters Synthesis
Meninno, Carratù, Overgaard, & Lattanzi (2021) developed a novel method for synthesizing highly functionalized pyrrole-2-carboxylic acid esters Meninno et al. (2021). Their approach emphasizes the synthetic utility of these compounds, using benign solvents and metal-free conditions.
Pyrrole and Furan Derivatives Synthesis
Hassan's (2007) work on synthesizing substituted furan and pyrrole compounds Hassan (2007) demonstrated their potential applications, including antimicrobial activities. This study showcases the versatility of pyrrole derivatives in organic synthesis.
Novel Synthesis Approaches
- New Synthesis Methodologies: Stroganova et al. (2013) developed a method for synthesizing benzimidazoles starting from compounds related to this compound Stroganova et al. (2013). This research contributes to the field of synthetic organic chemistry, offering new pathways for compound synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKBMWIMCAKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
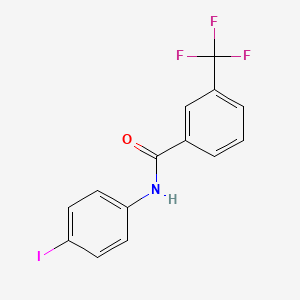
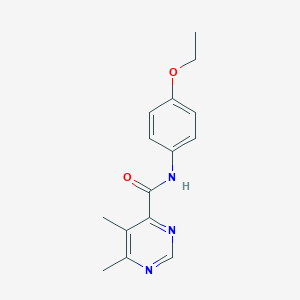
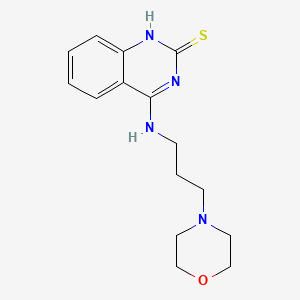



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
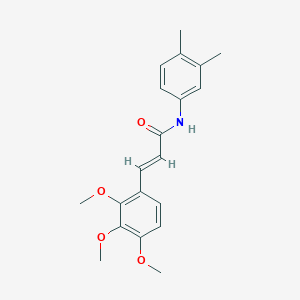
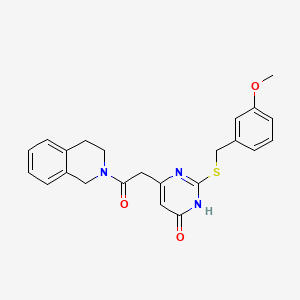
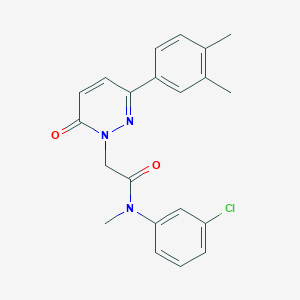
![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)
